Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C9H12O3S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis . This compound is characterized by the presence of a thiophene ring substituted with hydroxy, methyl, and carboxylate groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the thiophene ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-oxo-2,5-dimethylthiophene-3-carboxylate.
Reduction: Formation of 4-hydroxy-2,5-dimethylthiophene-3-methanol.
Substitution: Formation of halogenated derivatives such as 4-hydroxy-2,5-dimethyl-3-bromothiophene.
Scientific Research Applications
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity . The thiophene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and aroma properties, widely used in the food industry.
2,5-dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with similar structural features but different functional groups.
Properties
Molecular Formula |
C9H12O3S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-4-12-9(11)7-5(2)13-6(3)8(7)10/h10H,4H2,1-3H3 |
InChI Key |
JCVZYFRFXOPWFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C)C |
Origin of Product |
United States |
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